REACTION_CXSMILES
|
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[CH:3]=[CH:2]1.C(O[CH2:18][CH2:19][N+:20]([O-:22])=[O:21])(=O)C.C(C1C=C(O)C(=CC=1)O)(C)(C)C>C1(C)C(C)=CC=CC=1>[N+:20]([CH2:19][CH2:18][C:3]1[C:4]2[C:5]([C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:7]=[CH:8][C:9]=2[NH:1][CH:2]=1)([O-:22])=[O:21]
|
Name
|
|
Quantity
|
7.34 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C(=CC=CC12)C(=O)OC
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.026 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCC1=CNC=2C=CC=C(C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |